molecular formula C12H14FN3 B11729471 N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11729471
M. Wt: 219.26 g/mol
InChI Key: ASXLWZDGEDOTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1H-pyrazol-5-amine
  • N-(4-chlorophenyl)-1H-pyrazol-5-amine
  • N-(4-bromophenyl)-1H-pyrazol-5-amine

Uniqueness

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and dimethyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-7-15-16(2)12(9)14-8-10-3-5-11(13)6-4-10/h3-7,14H,8H2,1-2H3

InChI Key

ASXLWZDGEDOTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.